[Methoxy(phenyl)methyl]benzene
Overview
Description
[Methoxy(phenyl)methyl]benzene, also known as benzyl phenyl ether, is an organic compound characterized by the presence of a methoxy group attached to a benzene ring. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Methoxy(phenyl)methyl]benzene typically involves the Williamson ether synthesis. This method entails the reaction of sodium phenoxide with benzyl chloride under basic conditions to yield the desired ether. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: [Methoxy(phenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and phenol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield benzyl alcohol and phenol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzaldehyde and phenol.
Reduction: Benzyl alcohol and phenol.
Substitution: Nitrobenzene, halobenzene, and sulfonated benzene derivatives.
Scientific Research Applications
[Methoxy(phenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
The mechanism of action of [Methoxy(phenyl)methyl]benzene involves its interaction with molecular targets through its methoxy and phenyl groups. The methoxy group can donate electrons, enhancing the reactivity of the benzene ring towards electrophilic substitution reactions. This electron-donating effect also influences the compound’s ability to form stable intermediates during chemical reactions.
Comparison with Similar Compounds
Anisole (Methoxybenzene): Similar structure but lacks the benzyl group.
Benzyl Alcohol: Contains a hydroxyl group instead of a methoxy group.
Phenyl Ether: Lacks the methoxy group.
Uniqueness: [Methoxy(phenyl)methyl]benzene is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical reactivity and physical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[methoxy(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNWKIKUJJNBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906385 | |
Record name | 1,1'-(Methoxymethylene)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-09-7 | |
Record name | Benzene, 1,1'-(methoxymethylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC75 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Methoxymethylene)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPHENYLMETHYL METHYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENE, 1,1'-(METHOXYMETHYLENE)BIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J6LM596Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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